molecular formula C20H13ClF3IN2O B2644582 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide CAS No. 478246-32-1

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide

Cat. No.: B2644582
CAS No.: 478246-32-1
M. Wt: 516.69
InChI Key: ILDZKODTXNXAOB-UHFFFAOYSA-N
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Description

Historical Context in Pyridyl Benzamide Research

Pyridyl benzamides emerged as a critical chemotype in the early 21st century, with foundational work demonstrating their utility as kinase inhibitors and potassium channel modulators. The discovery of pyridyl benzamides as potent inhibitors of Trypanosoma brucei in 2014 marked a turning point, revealing their potential in antiparasitic drug development. Parallel research identified N-pyridyl benzamides as KCNQ2/Q3 potassium channel openers, with compound 12 (ICA-027243) achieving submicromolar efficacy in epilepsy models. These breakthroughs established the pyridyl benzamide scaffold as a versatile platform for optimizing bioactivity through halogenation and substituent engineering.

The structural evolution of pyridyl benzamides reflects a broader trend in medicinal chemistry toward halogen-enriched architectures. Early analogues prioritized chloro and fluoro substituents to enhance metabolic stability and target binding. The introduction of iodobenzamide moieties, as seen in this compound, represents a strategic shift toward leveraging heavier halogens for steric and electronic effects. This progression aligns with historical efforts to balance potency, selectivity, and synthetic feasibility in heterocyclic drug design.

Scientific Significance Within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds occupy a central role in industrial and pharmaceutical chemistry due to their stability and tunable reactivity. The compound’s 3-chloro-5-(trifluoromethyl)pyridine and 4-iodobenzamide groups epitomize advanced halogenation strategies aimed at modulating lipophilicity, electron-withdrawing effects, and intermolecular interactions. Chlorine and trifluoromethyl groups enhance metabolic resistance by blocking oxidative degradation pathways, while iodine’s polarizable electron cloud facilitates π-stacking and halogen bonding in biological targets.

Comparative studies of halogenated aromatics underscore the unique profile of this compound. Unlike polychlorinated biphenyls (PCBs), which exhibit environmental persistence and broad toxicity, targeted halogenation in medicinal agents like this compound enables precise control over bioactivity. For example, the trifluoromethyl group’s electronegativity and steric bulk can fine-tune binding affinity to hydrophobic enzyme pockets, a principle validated in kinase inhibitor research.

Overview of Current Research Landscape

Contemporary studies on this compound focus on synthetic methodology, structural characterization, and biological screening. Advances in coupling reactions, particularly Buchwald-Hartwig amidation and Suzuki-Miyaura cross-coupling, have streamlined access to its iodobenzamide and pyridylmethylphenyl components. Recent synthetic routes emphasize regioselective halogenation to avoid byproducts from competing substitution patterns.

Property Value/Description Significance
Molecular Formula C₂₁H₁₄ClF₃IN₂O Indicates presence of multiple halogens
Molecular Weight 579.70 g/mol High mass due to iodine and trifluoromethyl groups
Key Functional Groups Chloropyridine, trifluoromethyl, iodobenzamide Influences reactivity and target engagement
Synthetic Yield (Stepwise) 20-60% Reflects challenges in multistep halogenation

Biological investigations prioritize its potential as a modulator of ion channels and parasitic enzymes, leveraging structural insights from earlier pyridyl benzamide derivatives. Computational modeling studies predict strong binding to ATP-binding sites in kinases, driven by halogen-bonding interactions with backbone carbonyls. However, in vitro validation remains ongoing, with particular interest in its selectivity profile compared to non-iodinated analogues.

Properties

IUPAC Name

N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3IN2O/c21-17-10-14(20(22,23)24)11-26-18(17)9-12-1-7-16(8-2-12)27-19(28)13-3-5-15(25)6-4-13/h1-8,10-11H,9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDZKODTXNXAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of pyridine derivatives followed by coupling reactions to introduce the amide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

    Oxidation and Reduction: The presence of the amide group allows for potential oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The aromatic rings can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

Anticancer Activity

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide has been investigated for its potential as an anticancer agent. Studies have shown that similar benzamide derivatives exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have been reported to inhibit RET kinase, which is implicated in several cancers, including thyroid cancer and neuroblastoma .

Kinase Inhibition

The compound's structure suggests it may function as a kinase inhibitor. Research has highlighted the importance of benzamide derivatives in developing inhibitors for kinases such as BCR-ABL, which is crucial for treating chronic myeloid leukemia. The design of novel inhibitors based on the benzamide scaffold has shown promising results in preclinical studies .

Neuropharmacology

Recent studies have explored the role of benzamide derivatives in neuropharmacology, particularly their interaction with histamine receptors. The dual action on histamine H3 and sigma-1 receptors has been noted, indicating potential applications in treating neurological disorders . The structural features of this compound may provide similar pharmacological benefits.

Case Study 1: RET Kinase Inhibition

In a study evaluating the efficacy of various benzamide derivatives, one compound demonstrated significant inhibition of RET kinase activity at low nanomolar concentrations. This finding supports the hypothesis that this compound could be developed into a potent therapeutic agent against RET-driven tumors .

Case Study 2: Antitumor Effects

Another research effort focused on the antitumor properties of benzamide analogs revealed that compounds structurally related to this compound exhibited notable cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, emphasizing the compound's potential for further development .

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The halogenated aromatic rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional Impact
N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide C₁₉H₁₁ClF₃IN₂O₂ 518.66 Iodo-benzamide, methylene linker High halogen bonding potential; increased steric bulk
N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide C₁₉H₁₁ClF₃IN₂O₃ 534.66 Oxygen linker (vs. methylene) Enhanced solubility; altered electronic effects due to ether linkage
4-([3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl)phenyl N-(4-methylphenyl)carbamate C₂₁H₁₆ClF₃N₂O₂ 420.81 Carbamate group (vs. benzamide) Reduced molecular weight; potential for hydrolytic instability
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide C₁₈H₁₄ClF₆N₅O 473.78 Piperazine-carboxamide Improved binding affinity in biological systems; increased polarity
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide C₂₀H₁₅ClF₃N₂O₃S 487.86 Sulfonamide group Enhanced acidity (pKa ~10–11); stronger hydrogen-bond donor capacity

Thermal Stability and Spectral Data

  • Melting Points : The target compound’s melting point is unreported, but structurally similar benzamides (e.g., ) exhibit melting points of 268–287°C, suggesting comparable thermal stability .
  • NMR Signatures : The ¹H NMR of the target compound would feature distinct aromatic protons (δ 7.5–8.5 ppm) and a singlet for the trifluoromethyl group (δ ~1.3 ppm), aligning with data from and .

Key Research Findings

  • Electronic Effects: The electron-withdrawing trifluoromethyl group stabilizes the pyridine ring, reducing susceptibility to oxidative degradation compared to non-fluorinated analogs .
  • Halogen Bonding : Iodo-substituted benzamides (e.g., the target compound) exhibit stronger interactions with protein targets (e.g., kinases) than bromo or chloro analogs, as demonstrated in docking studies .

Biological Activity

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H14ClF3N2O
  • Molecular Weight : 365.79 g/mol
  • CAS Number : 303150-26-7

This compound features a complex arrangement that includes a pyridine ring, a chlorinated and trifluoromethylated substituent, and an iodinated benzamide moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Several studies have demonstrated that benzamide derivatives can inhibit key enzymes involved in cancer proliferation, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) . This inhibition can lead to reduced cell proliferation in cancerous cells.
  • Signal Transduction Pathways : The presence of the trifluoromethyl group can enhance the lipophilicity and bioavailability of the compound, allowing it to interact more effectively with cellular receptors and enzymes involved in signal transduction pathways .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antitumor Activity

A study focusing on benzamide derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and lymphoma . The mechanism was primarily attributed to their ability to inhibit enzymes critical for nucleotide synthesis.

Case Studies

  • Inhibition of DHFR : Benzamide riboside was shown to inhibit DHFR through its metabolite, leading to decreased NADP and NADPH levels, which destabilizes DHFR protein . This suggests that this compound could have similar effects due to its structural analogies.
  • RET Kinase Inhibition : Related compounds have been developed as RET kinase inhibitors, showcasing moderate to high potency in inhibiting cell proliferation driven by RET mutations . This positions this compound as a potential candidate for targeting RET-driven cancers.

Data Summary Table

Biological Activity Mechanism Cell Lines Tested Reference
Antitumor ActivityEnzyme inhibition (e.g., DHFR)Breast cancer, lymphoma
RET Kinase InhibitionTargeting RET signaling pathwaysVarious cancer types
CytotoxicityDisruption of nucleotide synthesisLymphoma, osteosarcoma

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide, and what are common synthetic challenges?

  • Methodology :

  • Stepwise coupling : Begin with Suzuki-Miyaura cross-coupling to attach the pyridinylmethyl group to the phenyl ring, followed by amidation with 4-iodobenzoyl chloride.

  • Key intermediates : Use 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde for nucleophilic substitution with p-aminophenyl groups.

  • Challenges :

  • Sensitivity of trifluoromethyl groups : Avoid harsh acidic/basic conditions to prevent decomposition .

  • Iodine stability : Use inert atmospheres (N₂/Ar) during iodination to minimize oxidative degradation .

    • Validation : Monitor reactions via TLC and LCMS (e.g., m/z 742 [M+H]+ observed in similar compounds) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Spectroscopy :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity and 1H^{1}\text{H}-NMR to verify substitution patterns .
  • FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and pyridine ring vibrations .
    • Chromatography :
  • HPLC : Employ reverse-phase C18 columns with UV detection (retention time ~1.25 minutes under SQD-FA05 conditions) .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for iodine .

Q. What preliminary biological screening approaches are suitable for evaluating antimicrobial potential?

  • In vitro assays :

  • Enzyme inhibition : Test against bacterial phosphopantetheinyl transferases (acps-PPTases) using fluorescence-based activity assays .
  • MIC determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction yields for intermediates like 3-chloro-5-(trifluoromethyl)pyridinylmethyl derivatives be optimized?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling to prevent side reactions .
  • Catalytic systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand ratios (e.g., XPhos) for cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

Q. How to resolve contradictions between computational binding predictions and experimental enzyme inhibition data?

  • MD simulations : Perform 100-ns molecular dynamics simulations to assess protein-ligand stability and binding pocket interactions .
  • Crystallography : Co-crystallize the compound with acps-PPTase to validate binding modes (e.g., hydrogen bonding with active-site residues like Asn154) .
  • Mutagenesis : Test binding affinity against PPTase mutants (e.g., Ser98Ala) to identify critical interactions .

Q. What systematic approaches address discrepancies between in vitro enzyme inhibition and in vivo antibacterial efficacy?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance in rodent models .
  • Biofilm penetration assays : Use confocal microscopy with fluorescent analogs to assess penetration into bacterial biofilms .
  • Resistance studies : Serial passage experiments to evaluate mutation rates in target enzymes .

Q. Which computational methods best predict interactions with bacterial targets like acps-PPTase?

  • Docking : Use AutoDock Vina with flexible side chains in the PPTase active site.
  • QSAR modeling : Develop models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities of iodine vs. bromo analogs .

Q. How to establish structure-activity relationships (SAR) between the iodobenzamide moiety and antimicrobial activity?

  • Analog synthesis : Prepare derivatives with halogens (Br, Cl) or methyl groups at the 4-position of benzamide .
  • Biological testing : Compare IC₅₀ values against PPTases and MICs against resistant bacterial strains.
  • Electron density maps : Analyze X-ray crystallography data to correlate iodine’s van der Waals interactions with potency .

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